molecular formula C6H14O12P2 B13865370 D-Fructofuranose,2,6-bis(dihydrogen phosphate)

D-Fructofuranose,2,6-bis(dihydrogen phosphate)

Cat. No.: B13865370
M. Wt: 340.12 g/mol
InChI Key: YXWOAJXNVLXPMU-UHFFFAOYSA-N
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Description

D-Fructofuranose,2,6-bis(dihydrogen phosphate) (CAS 79082-92-1), also known as β-D-fructose 2,6-bisphosphate, is a phosphorylated derivative of fructose. Its molecular formula is C₆H₁₄O₁₂P₂, with two phosphate groups esterified at the 2- and 6-positions of the β-D-fructofuranose ring. This compound plays a critical regulatory role in carbohydrate metabolism, acting as a potent allosteric activator of 6-phosphofructokinase-1 (PFK-1) and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1). These dual functions enable it to synchronize glycolysis and gluconeogenesis, ensuring metabolic efficiency .

Properties

IUPAC Name

[3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWOAJXNVLXPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Phosphorylation

Principle:
Enzymatic synthesis leverages specific kinases or phosphotransferases to catalyze the phosphorylation of D-fructofuranose at the 2 and 6 positions.

Process Outline:

  • Substrate: D-fructofuranose or fructose-6-phosphate
  • Enzymes: Typically, phosphofructokinase-2 (PFK-2) catalyzes the phosphorylation at the 2-position using ATP or pyrophosphate as the phosphate donor.
  • Cofactors: Magnesium ions are often required for optimal enzyme activity.
  • Reaction Conditions:
    • pH: 7.0–8.0 (buffered, commonly with phosphate buffer)
    • Temperature: 25–37°C
    • Reaction Time: 1–4 hours, depending on enzyme activity and substrate concentration

Typical Reaction Scheme:

$$
\text{Fructose-6-phosphate} + \text{ATP} \xrightarrow{\text{PFK-2}} \text{D-Fructofuranose,2,6-bis(dihydrogen phosphate)} + \text{ADP}
$$

Advantages:

  • High specificity for target product
  • Mild reaction conditions
  • Amenable to scale-up with recombinant enzyme production

Limitations:

  • Enzyme cost and stability
  • Requirement for ATP regeneration systems in large-scale processes

Data Table: Enzymatic Synthesis Parameters

Parameter Typical Value Notes
Substrate conc. 10–50 mM Fructose-6-phosphate
Enzyme conc. 0.1–1 mg/mL Recombinant PFK-2
ATP conc. 10–50 mM May require regeneration
Mg2+ conc. 1–5 mM Essential cofactor
Yield 60–90% Dependent on enzyme purity

Sources: Patent literature and biochemical synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

D-Fructofuranose,2,6-bis(dihydrogen phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are important intermediates in metabolic pathways .

Scientific Research Applications

D-Fructofuranose 1,6-bisphosphate is a phosphorylated sugar that is a derivative of fructose with phosphate groups attached to the first and sixth carbon atoms. It is commonly found in its β-D form within biological systems. The compound plays a crucial role in cellular metabolism, especially in the glycolytic pathway, where it is an intermediate product formed from fructose 6-phosphate through the action of the enzyme phosphofructokinase. The chemical formula for D-fructofuranose 1,6-bisphosphate is C6H14O12P2C_6H_{14}O_{12}P_2, with a molecular weight of approximately 340.1157 g/mol.

Scientific Research Applications

D-fructofuranose 1,6-bisphosphate is used in scientific research and plays a vital role in various biochemical processes. D-fructofuranose 1,6-bisphosphate is essential in regulating glycolysis and gluconeogenesis. It acts as an allosteric activator of pyruvate kinase, enhancing its activity in the glycolytic pathway. Additionally, it has been implicated in iron chelation, potentially acting as an antioxidant by binding to Fe(II) ions and preventing oxidative stress associated with neurodegenerative diseases.

Research indicates that D-fructofuranose 1,6-bisphosphate interacts with various enzymes involved in carbohydrate metabolism. D-fructofuranose 1,6-bisphosphate is unique due to its dual phosphorylation at the first and sixth carbons, which distinguishes it from other hexose phosphates like fructose 6-phosphate. Its specific role as an allosteric activator and its involvement in iron chelation further highlight its distinct biological significance.

Related Compounds

Several compounds share structural or functional similarities with D-fructofuranose 1,6-bisphosphate:

Compound NameStructure TypeKey Functionality
Fructose 6-phosphateHexose phosphatePrecursor to D-fructofuranose 1,6-bisphosphate
Glyceraldehyde 3-phosphateTriose phosphateProduct of D-fructofuranose 1,6-bisphosphate cleavage
Dihydroxyacetone phosphateTriose phosphateProduct of D-fructofuranose 1,6-bisphosphate cleavage
Fructose-2,6-bisphosphateHexose phosphateRegulator of glycolysis and gluconeogenesis

Mechanism of Action

D-Fructofuranose,2,6-bis(dihydrogen phosphate) exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It acts as an allosteric effector, modulating the activity of enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase. This regulation is crucial for maintaining glucose homeostasis in the body .

Comparison with Similar Compounds

Fructose 1,6-Bisphosphate (F1,6BP)

  • Structure: Phosphate groups at the 1- and 6-positions of β-D-fructofuranose (CAS 488-69-7; C₆H₁₄O₁₂P₂).
  • Function: F1,6BP is a substrate in glycolysis (produced by PFK-1) and gluconeogenesis (hydrolyzed by FBPase-1).
  • Enzyme Interactions: Hydrolyzed by fructose-1,6-bisphosphatase (EC 3.1.3.11) in gluconeogenesis . No regulatory effect on PFK-1 or FBPase-1.
Parameter D-Fructofuranose,2,6-bisphosphate Fructose 1,6-Bisphosphate
Phosphate Positions 2,6 1,6
CAS Number 79082-92-1 488-69-7
Regulatory Role Yes (PFK-1 activator, FBPase-1 inhibitor) No (substrate only)
Key Enzyme Fructose-2,6-bisphosphatase (EC 3.1.3.54) Fructose-1,6-bisphosphatase (EC 3.1.3.11)
Molecular Formula C₆H₁₄O₁₂P₂ C₆H₁₄O₁₂P₂

Sodium and Magnesium Salts

  • Sodium Salt (CAS 84364-89-6) :
    • Formula: C₆H₁₃NaO₁₂P₂ (sodium counterion enhances solubility in aqueous solutions).
    • Used in biochemical studies to investigate glycolytic regulation .
  • Magnesium Salt (CAS 34693-15-7) :
    • Formula: C₆H₁₂MgO₁₂P₂ (magnesium may influence binding affinity in enzymatic assays).
    • Less commonly used than the sodium salt due to solubility limitations .
Parameter Sodium Salt Magnesium Salt
CAS Number 84364-89-6 34693-15-7
Solubility in Water High Moderate
Common Applications Enzyme kinetics, cell culture studies Niche biochemical assays

Other Phosphate Derivatives

  • Strontium Bis(dihydrogen phosphate) (CAS 18266-28-9): A structurally distinct compound with industrial applications (e.g., ceramics). No metabolic role, unlike fructose bisphosphates .
  • D-Ribitol-5-phosphate :
    • A pentose phosphate pathway intermediate, functionally unrelated to fructose derivatives .

Biochemical and Functional Insights

  • Regulatory Mechanism :
    • Fructose 2,6-bisphosphate stabilizes the active conformation of PFK-1, increasing glycolysis flux. Simultaneously, it inhibits FBPase-1, preventing futile cycling in gluconeogenesis .
    • Fructose 1,6-bisphosphate lacks this regulatory capacity, acting solely as a substrate.
  • Enzyme Specificity :
    • The 2,6-bisphosphate isomer is hydrolyzed by fructose-2,6-bisphosphatase (EC 3.1.3.54), whereas the 1,6-bisphosphate isomer is processed by a different phosphatase (EC 3.1.3.11) .

Biological Activity

D-Fructofuranose, 2,6-bis(dihydrogen phosphate), commonly referred to as fructose 2,6-bisphosphate (F2,6BP), is a significant metabolite in carbohydrate metabolism. It plays a critical role in regulating glycolysis and gluconeogenesis by modulating key enzymes involved in these pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H14_14O12_{12}P2_2
  • Molecular Weight : 340.116 g/mol
  • CAS Number : 79082-92-1
  • Density : 2.06 g/cm³
  • Boiling Point : 760.3 °C at 760 mmHg

Enzymatic Regulation

F2,6BP is a potent allosteric regulator of several enzymes:

  • Stimulation of Phosphofructokinase-1 (PFK-1) :
    • F2,6BP enhances the activity of PFK-1, which catalyzes the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate in glycolysis. This activation is crucial for promoting glycolytic flux when energy demands are high .
  • Inhibition of Fructose-1,6-Bisphosphatase (FBPase) :
    • It inhibits FBPase, an enzyme that catalyzes the conversion of fructose 1,6-bisphosphate back to fructose 6-phosphate during gluconeogenesis. This inhibition helps prevent the unnecessary production of glucose when energy is abundant .
  • Synergistic Effects with AMP :
    • The inhibitory effect on FBPase is enhanced in the presence of AMP, highlighting a complex regulatory mechanism that responds to cellular energy status .

Concentration-Dependent Effects

Research indicates that F2,6BP exhibits concentration-dependent effects on enzyme activity:

  • At low concentrations (e.g., 25 pM), it significantly alters the saturation curve of FBPase from hyperbolic to sigmoidal, indicating cooperative binding effects .

Study on Metabolic Regulation

A study published in Proceedings of the National Academy of Sciences demonstrated that F2,6BP not only stimulates PFK-1 but also plays a crucial role in metabolic control during fasting and feeding states. The study showed that fluctuations in F2,6BP levels corresponded with changes in glycolytic and gluconeogenic activities in liver cells .

In Vitro Experiments

In vitro experiments have shown that increasing concentrations of F2,6BP lead to a marked decrease in FBPase activity. For instance:

  • At 10 pM concentration of fructose 1,6-bisphosphate combined with AMP resulted in a significant increase in inhibition from 20% to 80% when F2,6BP was also present .

Comparative Analysis with Other Phosphates

CompoundFunctionEffect on PFK-1Effect on FBPase
D-Fructofuranose 2,6-bisphosphateAllosteric activatorStimulatoryInhibitory
Fructose 1,6-bisphosphateIntermediate in glycolysisActivatorSubstrate
Fructose 6-phosphatePrecursor for fructose 1,6-bisphosphateNeutralSubstrate

Q & A

Q. What are the established methods for synthesizing and purifying D-Fructofuranose,2,6-bis(dihydrogen phosphate) in laboratory settings?

Synthesis typically involves enzymatic or chemical routes. For enzymatic synthesis, fructose-1,6-diphosphate can be modified using aldolase and triose phosphate isomerase (TPI) in aqueous media (pH 7.0) to produce derivatives, followed by hydrolysis of intermediates . Chemical synthesis may involve phosphorylation of fructose using phosphorylating agents, with purification via ion-exchange chromatography or HPLC to isolate the sodium or magnesium salt forms . Purity validation requires NMR or mass spectrometry to confirm structural integrity .

Q. What analytical techniques are recommended for quantifying D-Fructofuranose,2,6-bis(dihydrogen phosphate) in biological samples?

High-performance liquid chromatography (HPLC) with UV or refractive index detection is widely used, particularly for separating phosphorylated sugars . Enzymatic assays leveraging fructose-2,6-bisphosphate 6-phosphatase (EC 3.1.3.54) can quantify substrate consumption by monitoring phosphate release . For isotopic tracing, ¹³C-labeled analogs are analyzed via LC-MS to track metabolic flux .

Advanced Research Questions

Q. How does D-Fructofuranose,2,6-bis(dihydrogen phosphate) regulate glycolytic and gluconeogenic pathways, and what experimental models best capture its dual role?

The compound acts as a key allosteric modulator of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). To study its regulatory effects, use hepatocyte cultures or perfused liver models under controlled glucose/insulin conditions. Measure real-time changes using FRET-based biosensors or enzymatic coupling assays to correlate intracellular concentrations with metabolic flux .

Q. How can researchers resolve contradictory data on the compound’s binding affinity to isoforms of metabolic enzymes?

Discrepancies may arise from isoform-specific interactions (e.g., liver vs. muscle PFK-1) or buffer conditions affecting ionization. Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized pH and ionic strength to quantify binding constants. Cross-validate with X-ray crystallography to identify structural determinants of affinity .

Q. What strategies are effective for elucidating the compound’s conformational dynamics in solution?

Combine ¹H/³¹P NMR spectroscopy to analyze anomeric equilibrium and phosphate group interactions. Molecular dynamics simulations parametrized with experimental data (e.g., from ’s InChI structure) can predict dominant furanose conformers under varying pH and temperature .

Q. How does the compound’s stability vary under experimental storage conditions, and how can degradation be minimized?

Stability is pH- and temperature-dependent. Store lyophilized sodium salts at -20°C under inert gas to prevent hydrolysis. For aqueous solutions, add chelators (e.g., EDTA) to inhibit metal-catalyzed degradation. Monitor purity via ion-pair chromatography with diode-array detection to detect breakdown products like fructose-6-phosphate .

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